Cas no 74891-63-7 (Dimethylcarbamothioic Acid S-(4-Acetyl-3-hydroxy-2-propylphenyl) Ester)
Dimethylcarbamothioic Acid S-(4-Acetyl-3-hydroxy-2-propylphenyl) Ester Chemical and Physical Properties
Names and Identifiers
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- Carbamothioic acid, dimethyl-, S-(4-acetyl-3-hydroxy-2-propylphenyl)ester
- Dimethylcarbamothioic Acid S-(4-Acetyl-3-hydroxy-2-propylphenyl) Ester
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Dimethylcarbamothioic Acid S-(4-Acetyl-3-hydroxy-2-propylphenyl) Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D471870-100mg |
Dimethylcarbamothioic Acid S-(4-Acetyl-3-hydroxy-2-propylphenyl) Ester |
74891-63-7 | 100mg |
$201.00 | 2023-05-18 | ||
| TRC | D471870-250mg |
Dimethylcarbamothioic Acid S-(4-Acetyl-3-hydroxy-2-propylphenyl) Ester |
74891-63-7 | 250mg |
$465.00 | 2023-05-18 | ||
| TRC | D471870-500mg |
Dimethylcarbamothioic Acid S-(4-Acetyl-3-hydroxy-2-propylphenyl) Ester |
74891-63-7 | 500mg |
$902.00 | 2023-05-18 | ||
| TRC | D471870-1g |
Dimethylcarbamothioic Acid S-(4-Acetyl-3-hydroxy-2-propylphenyl) Ester |
74891-63-7 | 1g |
$ 1460.00 | 2022-06-05 | ||
| TRC | D471870-1000mg |
Dimethylcarbamothioic Acid S-(4-Acetyl-3-hydroxy-2-propylphenyl) Ester |
74891-63-7 | 1g |
$1763.00 | 2023-05-18 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | D471870-100mg |
DimethylcarbamothioicAcidS-(4-Acetyl-3-hydroxy-2-propylphenyl)Ester |
74891-63-7 | 100mg |
¥1800.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | D471870-250mg |
DimethylcarbamothioicAcidS-(4-Acetyl-3-hydroxy-2-propylphenyl)Ester |
74891-63-7 | 250mg |
¥4200.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | D471870-500mg |
DimethylcarbamothioicAcidS-(4-Acetyl-3-hydroxy-2-propylphenyl)Ester |
74891-63-7 | 500mg |
¥8100.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | D471870-1g |
DimethylcarbamothioicAcidS-(4-Acetyl-3-hydroxy-2-propylphenyl)Ester |
74891-63-7 | 1g |
¥15900.00 | 2023-09-15 |
Dimethylcarbamothioic Acid S-(4-Acetyl-3-hydroxy-2-propylphenyl) Ester Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on Dimethylcarbamothioic Acid S-(4-Acetyl-3-hydroxy-2-propylphenyl) Ester
Dimethylcarbamothioic Acid S-(4-Acetyl-3-hydroxy-2-propylphenyl) Ester: A Comprehensive Overview
Dimethylcarbamothioic Acid S-(4-Acetyl-3-hydroxy-2-propylphenyl) Ester (CAS No. 74891-63-7) is a specialized organic compound with a unique structure and diverse applications. This compound belongs to the class of carbamothioic acid esters, which are known for their versatility in chemical synthesis and biological activities. The molecule consists of a dimethylcarbamothioic acid moiety attached to a substituted phenyl group, specifically at the S-position. The phenyl group is further substituted with an acetyl group at position 4, a hydroxyl group at position 3, and a propyl group at position 2, making it a highly functionalized aromatic system.
The dimethylcarbamothioic acid component of this compound is a derivative of carbamothioic acid, which is characterized by the presence of a thiocarbonyl group (-C=S). This functional group plays a crucial role in determining the chemical reactivity and biological properties of the compound. The esterification of the thiocarbonyl group with the substituted phenol derivative introduces additional complexity to the molecule, enhancing its potential for various applications in organic synthesis and material science.
Recent studies have highlighted the importance of Dimethylcarbamothioic Acid S-(4-Acetyl-3-hydroxy-2-propylphenyl) Ester in the development of novel materials with tailored properties. For instance, researchers have explored its use as a precursor for synthesizing advanced polymers and coatings with improved thermal stability and mechanical strength. The presence of the hydroxyl group on the phenyl ring allows for further functionalization, enabling the incorporation of additional functional groups that can enhance the material's performance in specific applications.
In addition to its role in materials science, this compound has also been investigated for its potential in pharmaceutical applications. The acetyl and hydroxyl substituents on the phenyl ring contribute to its ability to interact with biological systems, making it a promising candidate for drug delivery systems and bioactive molecules. Recent research has focused on optimizing its pharmacokinetic properties to improve bioavailability and reduce toxicity, paving the way for its use in therapeutic agents targeting various diseases.
The synthesis of Dimethylcarbamothioic Acid S-(4-Acetyl-3-hydroxy-2-propylphenyl) Ester involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the dimethylcarbamothioic acid derivative and its subsequent reaction with the substituted phenol under controlled conditions. Researchers have also explored green chemistry approaches to enhance the efficiency and sustainability of this synthesis pathway, reducing waste and minimizing environmental impact.
From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is crucial for its safe handling and application. Studies have shown that Dimethylcarbamothioic Acid S-(4-Acetyl-3-hydroxy-2-propylphenyl) Ester undergoes biodegradation under specific conditions, releasing non-toxic byproducts that do not pose significant risks to aquatic or terrestrial ecosystems. These findings are particularly important for industries relying on this compound for manufacturing processes.
In conclusion, Dimethylcarbamothioic Acid S-(4-Acetyl-3-hydroxy-2-propylphenyl) Ester (CAS No. 74891-63-7) is a versatile compound with promising applications across multiple fields. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a valuable tool for researchers and industries alike. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in both academic and industrial settings.
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